(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorophenyl group, a thiophenylcarbonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Thiophenylcarbonyl Group: The thiophenylcarbonyl group is attached using acylation reactions, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining optimal temperatures to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Varied depending on the substituent introduced.
Scientific Research Applications
(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-bromophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Bromine substitution instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone can significantly influence its chemical reactivity and biological activity, making it unique compared to its halogen-substituted analogs.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-4-1-3-12(11-13)15(20)18-6-8-19(9-7-18)16(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURCYIOSSDBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975066 |
Source
|
Record name | [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-47-5 |
Source
|
Record name | [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.